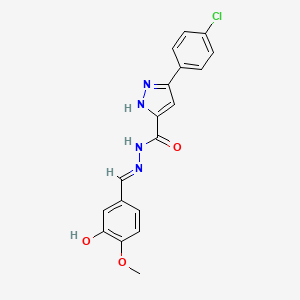

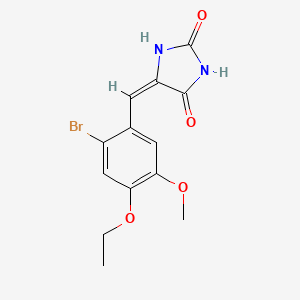

5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-imidazolidinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The introduction to "5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-imidazolidinedione" involves the exploration of imidazolidinedione derivatives and their significant applications in various fields of chemistry and pharmacology. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic uses.

Synthesis Analysis

The synthesis of imidazolidinedione derivatives typically involves Schiff base formation through the reaction of salicylaldehydes with amino compounds. For example, Zhu and Qiu (2011) detailed the synthesis of two Schiff bases by reacting 5-bromo-3-methoxysalicylaldehyde with different amino compounds, illustrating a general approach that could be adapted for the synthesis of "5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-imidazolidinedione" (Zhu & Qiu, 2011).

Molecular Structure Analysis

Molecular structure analysis of related compounds has shown that these molecules can crystallize in various space groups, with detailed bond angles and lengths providing insights into their three-dimensional configurations. For instance, Simone et al. (1995) discussed the coplanar arrangement of the imidazolidinedione and benzylidene rings in a related compound, suggesting similar structural characteristics might be observed in "5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-imidazolidinedione" (Simone et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving imidazolidinedione derivatives often include nucleophilic substitution and cycloaddition. The reactivity of these compounds under various conditions can lead to the formation of new bonds and functional groups, significantly altering their chemical properties. For example, reactions with azides or nucleophiles can introduce new substituents into the imidazolidinedione core, as demonstrated in studies on similar compounds (Omar, Youssef, & Kandeel, 2000).

Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

One significant application of derivatives closely related to 5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-imidazolidinedione involves their use in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) focused on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with Schiff base groups. These compounds, including a derivative similar in structure to the compound of interest, showed promising properties as photosensitizers in PDT. They exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Anticancer Properties

Another area of research application involves the exploration of antibacterial and anticancer properties. Sherif, Eldeen, and Helal (2013) synthesized thiazole and 2-thioxoimidazolidinone derivatives, including compounds structurally similar to 5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-imidazolidinedione. These compounds were evaluated for their antimicrobial and anticancer activities, showcasing the potential of such derivatives in developing new therapeutic agents with dual antibacterial and anticancer activities (Sherif, Eldeen, & Helal, 2013).

DNA Binding Studies and Antioxidant Activity

Imidazolidine derivatives have also been explored for their DNA binding affinity and antioxidant activity, potentially indicative of anticancer applications. Shah et al. (2013) investigated the DNA binding affinity of novel imidazolidine derivatives, including those with benzylidene substituents. Their study found that these compounds exhibited significant binding strength to DNA, suggesting potential efficacy as anticancer drugs through interaction with cellular DNA. Furthermore, some derivatives showed notable antioxidant activity, highlighting their potential as natural antioxidants for food preservation or pharmaceutical use (Shah et al., 2013).

Propiedades

IUPAC Name |

(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O4/c1-3-20-11-6-8(14)7(5-10(11)19-2)4-9-12(17)16-13(18)15-9/h4-6H,3H2,1-2H3,(H2,15,16,17,18)/b9-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDVMBJWWYQTEZ-RUDMXATFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)NC(=O)N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C(=C1)Br)/C=C/2\C(=O)NC(=O)N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5510284.png)

![(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510292.png)

![3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)

![4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)

![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)

![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)

![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5510361.png)

![1-[4-(4-quinazolinylamino)phenyl]ethanone](/img/structure/B5510365.png)